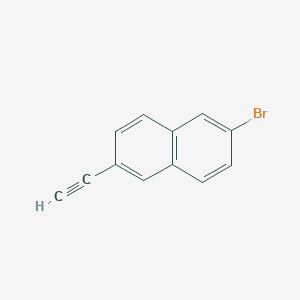
2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the thiazole family of compounds. It is a colorless solid that is used in the synthesis of various pharmaceuticals and other compounds. The compound has been studied for its potential medicinal and industrial applications.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole is not fully understood. However, it is believed to act as an inhibitor of enzymes such as caspase-3 and thrombin, which are involved in apoptosis and clotting, respectively. It is also believed to interact with the active sites of these enzymes, thus preventing their activity.
Biochemical and Physiological Effects
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of enzymes such as caspase-3 and thrombin, which are involved in apoptosis and clotting, respectively. It can also interact with the active sites of these enzymes, thus preventing their activity. In addition, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole in laboratory experiments has several advantages. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is not soluble in water, so it must be dissolved in an organic solvent in order to be used in experiments. Additionally, it is not very soluble in organic solvents, so it may not be suitable for certain types of experiments.
Zukünftige Richtungen
The potential future directions for the use of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole include further research into its potential medicinal applications, such as its use as an inhibitor of enzymes involved in apoptosis and clotting. Additionally, further research into its potential industrial applications, such as its use as an additive for polymers and plastics, could be beneficial. Finally, further research into its biochemical and physiological effects, such as its antioxidant activity, could help to elucidate its potential therapeutic uses.
Synthesemethoden
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole can be synthesized using a two-step procedure. The first step involves the reaction of 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole with a base such as sodium hydroxide in an aqueous solution. This reaction produces 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole and sodium methoxide. The second step involves the reaction of the sodium methoxide with a suitable aldehyde or ketone in an aqueous solution. This reaction produces 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole and the corresponding aldehyde or ketone.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(methoxymethyl)-1,3,4-thiadiazole has been studied for its potential medicinal and industrial applications. In the field of medicinal chemistry, it has been studied as an inhibitor of the enzyme caspase-3, which is involved in apoptosis. It has also been studied as an inhibitor of the enzyme thrombin, which is involved in the clotting of blood. In the field of industrial chemistry, it has been studied as a potential additive for polymers and plastics.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole involves the reaction of 2-methoxy-1,3,4-thiadiazole with formaldehyde in the presence of methanol and a catalyst.", "Starting Materials": [ "2-methoxy-1,3,4-thiadiazole", "Formaldehyde", "Methanol", "Catalyst" ], "Reaction": [ "Add 2-methoxy-1,3,4-thiadiazole to a reaction flask", "Add formaldehyde to the reaction flask", "Add methanol to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum" ] } | |
CAS-Nummer |
84353-10-6 |
Produktname |
2-methoxy-5-(methoxymethyl)-1,3,4-thiadiazole |
Molekularformel |
C5H8N2O2S |
Molekulargewicht |
160.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



